molecular formula C18H16BrClFN7S B10887004 5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10887004
M. Wt: 496.8 g/mol
InChI Key: BJSCQUMVSXIMRT-UHFFFAOYSA-N
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Description

N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine involves multiple steps, starting with the preparation of the individual components followed by their coupling. The pyrazole and thiadiazole rings are typically synthesized through cyclization reactions involving hydrazine derivatives and appropriate electrophiles. The final coupling step involves the reaction of the pyrazole-thiadiazole intermediate with the benzylamine derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like DMF or ethanol, and catalysts when necessary.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine
  • N-{5-[2-(4-bromo-5-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine
  • N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine

Uniqueness

The uniqueness of N-{5-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16BrClFN7S

Molecular Weight

496.8 g/mol

IUPAC Name

5-[2-(4-bromo-5-methylpyrazol-1-yl)ethyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16BrClFN7S/c1-11-13(19)9-22-28(11)8-6-17-24-25-18(29-17)23-16-5-7-27(26-16)10-12-14(20)3-2-4-15(12)21/h2-5,7,9H,6,8,10H2,1H3,(H,23,25,26)

InChI Key

BJSCQUMVSXIMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)Br

Origin of Product

United States

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